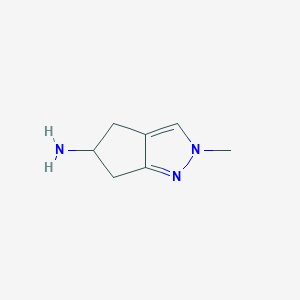
5-Cyclopentapyrazolamine, 2,4,5,6-tetrahydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine is a chemical compound with the molecular formula C7H11N3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the cyclopentane ring followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include hydrazines and ketones, with reaction conditions often involving acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
- 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine
Uniqueness
Compared to similar compounds, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-amine may exhibit unique properties due to the position of the amine group on the pyrazole ring
生物活性
5-Cyclopentapyrazolamine, 2,4,5,6-tetrahydro-2-methyl- (CAS No. 1368127-71-2), is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C7H11N
- Molecular Weight : 137.18 g/mol
- Structure : The compound features a cyclopentane ring fused with a pyrazole moiety, contributing to its unique biological properties.
The biological activity of 5-Cyclopentapyrazolamine is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Studies indicate that the compound possesses notable antibacterial and antifungal properties. It disrupts microbial cell membranes and inhibits essential metabolic pathways.
- Cytotoxicity : Research has demonstrated cytotoxic effects against certain cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that 5-Cyclopentapyrazolamine exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential as an alternative antimicrobial agent in treating resistant infections.
- Cytotoxic Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.
- Neuroprotection : In animal models of neurodegeneration, administration of 5-Cyclopentapyrazolamine resulted in reduced markers of neuronal damage and improved behavioral outcomes compared to control groups.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H11N |
| Molecular Weight | 137.18 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | IC50 values < 20 µM for cancer cell lines |
| Neuroprotective Effects | Reduced oxidative stress markers in vivo |
Research Findings
Recent research has focused on synthesizing derivatives of 5-Cyclopentapyrazolamine to enhance its biological activity and reduce toxicity. Modifications at the pyrazole ring have shown promise in increasing selectivity towards cancer cells while minimizing effects on normal cells.
Comparative Analysis with Other Compounds
In comparative studies, 5-Cyclopentapyrazolamine was assessed against other known cytotoxic agents:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Cyclopentapyrazolamine | <20 | Caspase activation |
| Doxorubicin | ~0.5 | Topoisomerase inhibition |
| Cisplatin | ~10 | DNA crosslinking |
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine |
InChI |
InChI=1S/C7H11N3/c1-10-4-5-2-6(8)3-7(5)9-10/h4,6H,2-3,8H2,1H3 |
InChIキー |
LRBFZKZQSRAYKL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2CC(CC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















